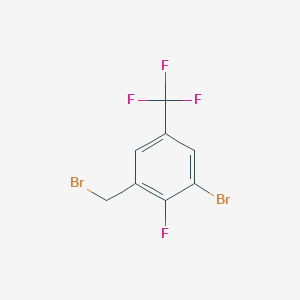

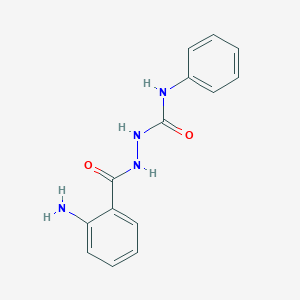

![molecular formula C16H22N2O4S B2367823 Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone CAS No. 478041-46-2](/img/structure/B2367823.png)

Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

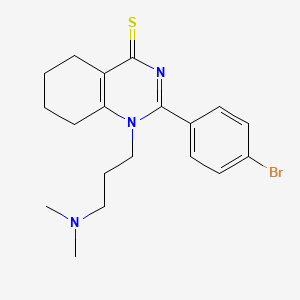

“Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone” is a chemical compound with the molecular formula C16H22N2O4S . It is also known by other names such as “4-Morpholinyl [1- (phenylsulfonyl)-4-piperidinyl]methanone” and "Morpholin-4-yl [1- (phenylsulfonyl)piperidin-4-yl]methanone" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a piperidine ring via a methanone group . The piperidine ring is further substituted with a phenylsulfonyl group .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone has been evaluated for antiproliferative activity. Its structure was characterized using various techniques including X-ray diffraction, revealing the compound's potential in stabilizing molecular interactions, which may contribute to its bioactivity (Prasad et al., 2018).

Antibiotic Modulation

This compound, belonging to the sulfonamide class, has shown modulating activity against standard and multi-resistant strains of various microorganisms. Its antimicrobial properties were assessed, indicating potential applications in enhancing antibiotic effectiveness (Oliveira et al., 2015).

Enzyme Inhibition

This compound has been identified as a potent and selective inhibitor of the AKR1C3 enzyme, relevant in the context of leukemia and hormone-related cancers. Its structure-activity relationships were explored, demonstrating the importance of its molecular features in enzyme inhibition (Flanagan et al., 2014).

Asymmetric Synthesis Applications

The compound has been used in the asymmetric synthesis of pharmaceutical intermediates. It played a crucial role in the synthesis of edivoxetine·HCl, demonstrating its utility in complex organic synthesis processes (Kopach et al., 2015).

Antitumor Activity

It has demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential application in cancer treatment. Its molecular structure and antitumor activity were thoroughly analyzed (Tang & Fu, 2018).

Enzyme Inhibitory Analysis

In a study of thiophene-based heterocyclic compounds, this compound showed significant inhibitory activity against key enzymes like acetylcholinesterase and butyrylcholinesterase. This underscores its potential in the development of enzyme inhibitors (Cetin et al., 2021).

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-10-12-22-13-11-17)14-6-8-18(9-7-14)23(20,21)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTPIPAJHXUMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

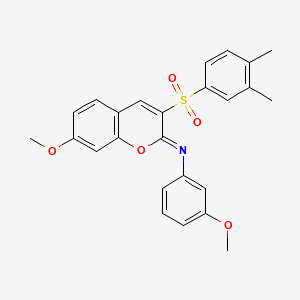

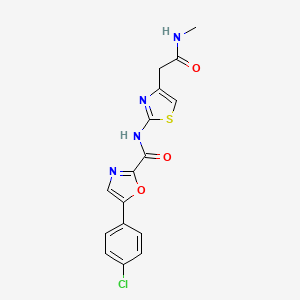

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

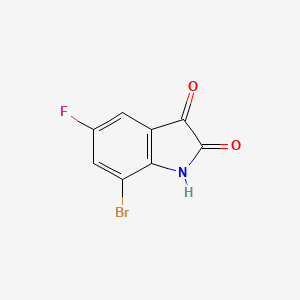

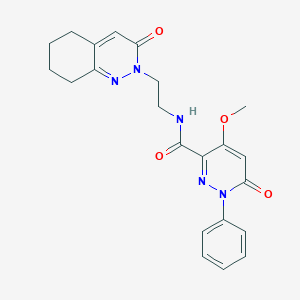

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)

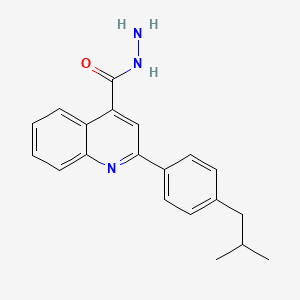

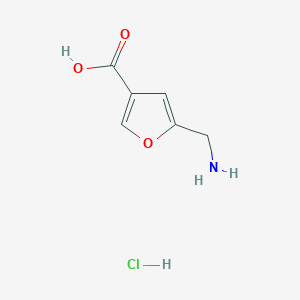

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)